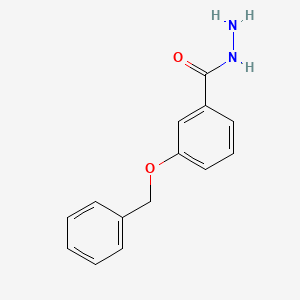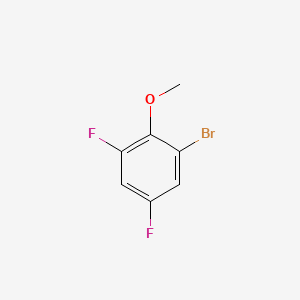
(R)-1-Boc-2-cyanopyrrolidine
描述
®-1-Boc-2-cyanopyrrolidine is a chiral compound widely used in organic synthesis. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the pyrrolidine ring, and a cyano group attached to the second carbon atom. This compound is particularly valuable in the synthesis of various pharmaceuticals and fine chemicals due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Boc-2-cyanopyrrolidine typically involves the following steps:
Starting Material: The synthesis begins with ®-2-pyrrolidone.
Protection: The nitrogen atom of ®-2-pyrrolidone is protected using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine.
Cyanation: The protected intermediate is then subjected to cyanation using reagents like sodium cyanide or potassium cyanide under appropriate conditions to introduce the cyano group at the second carbon atom.
Industrial Production Methods: In an industrial setting, the production of ®-1-Boc-2-cyanopyrrolidine may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.
Types of Reactions:
Oxidation: ®-1-Boc-2-cyanopyrrolidine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Amines, alcohols.
Major Products:
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: ®-1-Boc-2-aminopyrrolidine.
Substitution: Various substituted pyrrolidine derivatives.
科学研究应用
®-1-Boc-2-cyanopyrrolidine has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It serves as a precursor in the synthesis of drugs, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of ®-1-Boc-2-cyanopyrrolidine is primarily related to its reactivity and ability to participate in various chemical reactions. The Boc protecting group provides stability, allowing the compound to undergo selective reactions at the cyano group. The cyano group can be transformed into various functional groups, enabling the synthesis of a wide range of derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed.
相似化合物的比较
- ®-1-Boc-2-aminopyrrolidine
- ®-1-Boc-2-hydroxypyrrolidine
- ®-1-Boc-2-methylpyrrolidine
Comparison:
®-1-Boc-2-aminopyrrolidine: This compound is similar in structure but has an amine group instead of a cyano group. It is used in similar applications but offers different reactivity.
®-1-Boc-2-hydroxypyrrolidine: This compound has a hydroxyl group, making it more hydrophilic and reactive in different types of reactions.
®-1-Boc-2-methylpyrrolidine: This compound has a methyl group, which affects its steric properties and reactivity compared to the cyano group in ®-1-Boc-2-cyanopyrrolidine.
®-1-Boc-2-cyanopyrrolidine stands out due to its unique combination of stability and reactivity, making it a versatile intermediate in organic synthesis.
属性
IUPAC Name |
tert-butyl (2R)-2-cyanopyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h8H,4-6H2,1-3H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMSZBHMBCNYNO-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373538 | |
| Record name | (R)-1-Boc-2-cyanopyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
228244-20-0 | |
| Record name | (R)-1-Boc-2-cyanopyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 228244-20-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














